Apraglutide TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

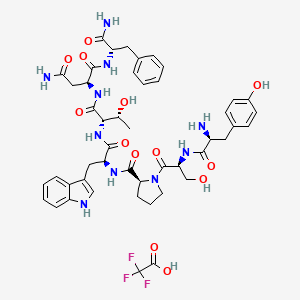

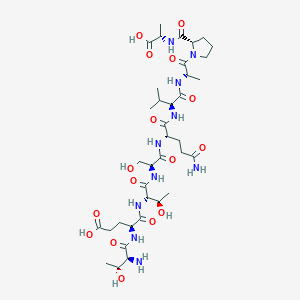

Apraglutide TFA (FE 203799 TFA), a synthetic 33-amino-acid peptide and a long-acting GLP-2 analogue, enhances adaptation and linear intestinal growth in a neonatal piglet model of short bowel syndrome with total resection of the ileum.

Scientific Research Applications

Pharmacological Characterization and Comparative Studies

- Apraglutide TFA was compared with teduglutide and glepaglutide for its ability to stimulate growth in the small intestine. It demonstrated greater effectiveness relative to these other compounds in rat models (Skarbaliene et al., 2021).

Clinical Trials on Short Bowel Syndrome

- Clinical trials have shown apraglutide TFA's efficacy in improving intestinal fluid and energy absorption in patients with short bowel syndrome. These improvements were significant and indicate a potential therapeutic application for apraglutide in treating SBS (Eliasson et al., 2022).

Pharmacokinetics and Pharmacodynamics

- A Phase I trial involving healthy volunteers assessed the pharmacokinetics and pharmacodynamics of apraglutide TFA. The study confirmed its safety and tolerability, along with a favorable pharmacokinetic profile that supports weekly dosing (Bolognani et al., 2019).

Comparison with Other GLP-2 Analogs

- In rat studies, apraglutide TFA was compared with teduglutide and glepaglutide, showing distinct pharmacokinetic advantages such as very low clearance, long elimination half-life, and high plasma protein binding. These properties suggest a reduced need for frequent dosing, offering a potential advantage over existing GLP-2 analogs (Hargrove et al., 2020).

Site-Specific and Temporal Effects

- A study on mice demonstrated that apraglutide TFA significantly increased small intestinal weight and length with time- and location-specific effects. It also showed a marked ability to increase intestinal length, providing insights into its intestinotrophic actions (Martchenko et al., 2020).

properties

Molecular Formula |

C₁₇₂H₂₆₃N₄₃O₅₂.C₂HF₃O₂ |

|---|---|

Molecular Weight |

3879.27 |

sequence |

One Letter Code: HGDGSFSDEX FTILDLLAAR DFINWLIQTK ITD-NH2 |

synonym |

FE 203799e (TFA) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.